Matrine Demonstrates 3.6-Fold Higher In Vitro Hepatotoxicity and 9.3-Fold Higher In Vivo Toxicity Than Oxymatrine
In a direct comparative toxicological study, matrine and oxymatrine were evaluated in LO2 human liver cells (24 h exposure) and adult zebrafish (96 h exposure). Matrine exhibited an IC50 of 5.3 mmol/L in LO2 cells, whereas oxymatrine reached only >19 mmol/L, yielding a >3.6-fold greater in vitro hepatotoxic potency for matrine [1]. In the zebrafish model, the LC50 of matrine was 0.41 mmol/L compared to >3.8 mmol/L for oxymatrine, representing a >9.3-fold difference in in vivo toxicity [1]. Both compounds increased ALT, AST, ALP, and LDH leakage; however, matrine additionally down-regulated the oxidative stress-related gene zgc:136383 and the apoptosis-resistant gene EIF4EBP3, while up-regulating the apoptosis-promoting gene zgc:123120 [1].
| Evidence Dimension | Cytotoxicity in human liver cells (IC50) and acute toxicity in zebrafish (LC50) |
|---|---|
| Target Compound Data | Matrine IC50 (LO2): 5.3 mmol/L; Matrine LC50 (zebrafish): 0.41 mmol/L |
| Comparator Or Baseline | Oxymatrine IC50 (LO2): >19 mmol/L; Oxymatrine LC50 (zebrafish): >3.8 mmol/L |
| Quantified Difference | Matrine >3.6-fold more hepatotoxic in vitro; >9.3-fold more toxic in vivo |
| Conditions | LO2 human liver cell line, 24 h exposure; adult zebrafish, 96 h static exposure; endpoints included enzyme leakage (ALT, AST, ALP, LDH), MDA/GSH levels, apoptosis rate, and gene expression (zgc:136383, EIF4EBP3, zgc:123120) |
Why This Matters
Users whose experimental or therapeutic applications require a lower intrinsic hepatotoxic liability should preferentially select oxymatrine over matrine, or must incorporate rigorous hepatic safety endpoints when matrine is used in vivo.
- [1] 苦参碱和氧化苦参碱体内外模型的肝毒性比较研究 (Comparative study on hepatotoxicity of matrine and oxymatrine in in vitro and in vivo models). 中国比较医学杂志, 2018, 28(2): 33–40. View Source
